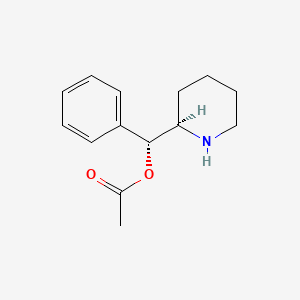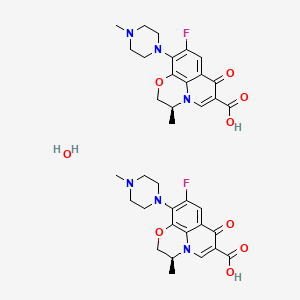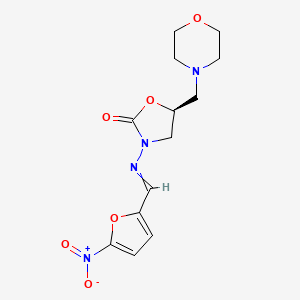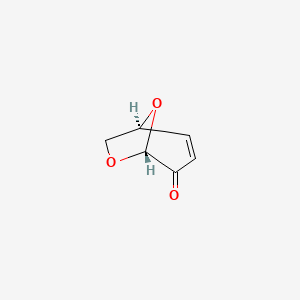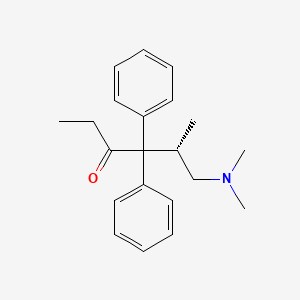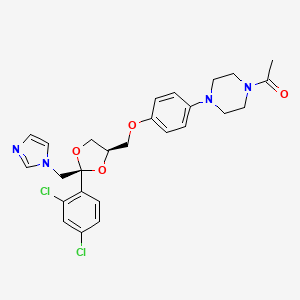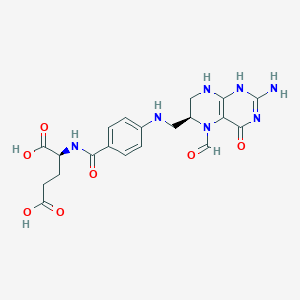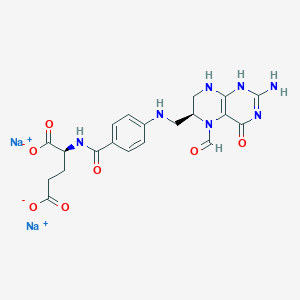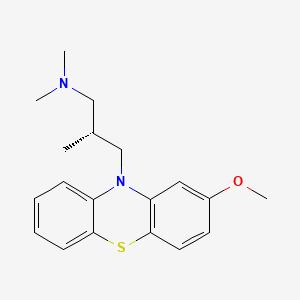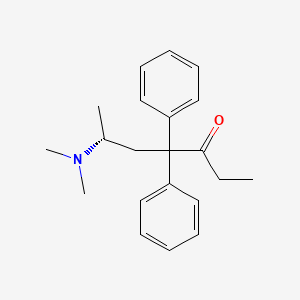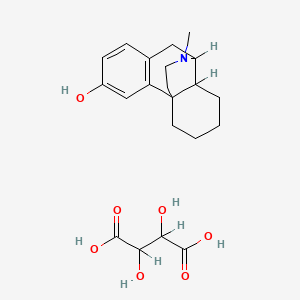
Dextrorphan-d3 Tartrate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
L-3-Hydroxy-N-methylmorphinan bitartrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions include various analogs of Dextrorphan-d3 Tartrate Salt, each with unique pharmacological properties. These analogs are often studied for their potential therapeutic applications .
科学研究应用
L-3-Hydroxy-N-methylmorphinan bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is utilized in research on pain mechanisms and the development of new analgesics.
Medicine: Clinically, it is employed in pain management, particularly for chronic and severe pain conditions.
作用机制
L-3-Hydroxy-N-methylmorphinan bitartrate exerts its effects primarily through its action as a μ-opioid receptor agonist . Upon binding to these receptors, it activates intracellular signaling pathways that result in analgesia and other opioid effects . The compound’s interaction with the μ-opioid receptor involves specific molecular interactions that facilitate receptor activation and subsequent signal transduction .
相似化合物的比较
Similar Compounds
Similar compounds to Dextrorphan-d3 Tartrate Salt include:
Morphine: A natural opioid with similar analgesic properties but different pharmacokinetics.
Oxycodone: A semi-synthetic opioid with a different side effect profile.
Oxymorphone: Another semi-synthetic opioid with distinct binding affinities and effects.
Uniqueness
L-3-Hydroxy-N-methylmorphinan bitartrate is unique due to its specific binding affinity and efficacy at the μ-opioid receptor, which provides potent analgesic effects with a potentially different side effect profile compared to other opioids . Its synthetic nature also allows for modifications that can tailor its pharmacological properties for specific therapeutic needs .
属性
CAS 编号 |
125-72-4 |
|---|---|
分子式 |
C21H29NO7 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI 键 |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
125-72-4 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


